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Compound of Interest

4-(Dimethylcarbamoyl)-2-
Compound Name:
fluorophenylboronic acid

Cat. No.: B1451328

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylcarbamoyl)-2-
fluorophenylboronic acid

Introduction

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a specialized synthetic building block
that has garnered significant interest within the fields of medicinal chemistry and organic
synthesis. As a member of the arylboronic acid family, its primary utility lies in its application as
a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura reaction. The strategic placement of the fluoro and dimethylcarbamoyl substituents on
the phenyl ring imparts unique electronic and steric properties, influencing its reactivity,
solubility, and potential for interaction with biological targets.

The incorporation of boron-containing moieties into drug candidates has become an
increasingly successful strategy, with several FDA-approved boronic acid drugs, such as
Bortezomib and Vaborbactam, demonstrating the therapeutic potential of this class of
compounds.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and
binding affinity, while the dimethylcarbamoyl group can modulate solubility and provide
additional hydrogen bonding opportunities. This guide provides a detailed overview of the core
physical and chemical properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid,
offering insights for its effective use in research and drug development.
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Compound Identification and Core Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The
fundamental identifiers and properties of this compound are summarized below.

Chemical Structure

The molecular structure consists of a phenylboronic acid scaffold substituted with a fluorine
atom at the ortho-position and a dimethylcarbamoyl group at the para-position relative to the
boronic acid moiety.

Caption: 2D Chemical Structure of the compound.

Key Identifiers

Property Value Source
CAS Number 874289-30-2 [4]
Molecular Formula CoH11BFNO3 [4]
Molecular Weight 211.00 g/mol [4]
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Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various
solvent systems.
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Property Value | Description Source | Rationale
) ) ) Based on analogs like 4-

Appearance White t-o off-white solid or (Dimethylcarbamoyl)phenylbor

crystalline powder. o

onic acid.[5]

Data not specifically available.

The related compound, 4-

(dimethylcarbamoyl)phenylbor
Melting Point onic acid, melts at 141-145 °C.

[6] The introduction of a

fluorine atom may alter this

value.

Expected to be slightly soluble Inferred from related

in water and soluble in organic  structures.[7] The polar
Solubility solvents like ethanol, carbamoyl and boronic acid

methanol, and groups enhance solubility in

dimethylformamide (DMF). polar solvents.

Stable under standard

temperature and pressure. _

. ] ] General property of boronic

Stability Boronic acids can undergo )

dehydration to form boroxines, acids.

especially upon heating.

Store in a cool, dry place,

typically at room temperature
Storage or refrigerated (2-8°C) to [6]

ensure long-term stability.

Keep container tightly sealed.

Expert Insight: The ortho-fluoro substituent is known to increase the acidity (lower the pKa) of

the boronic acid group.[8] This is a critical feature for researchers, as it can facilitate

transmetalation in Suzuki-Miyaura coupling reactions under milder conditions compared to its

non-fluorinated analog.

Experimental Protocols & Characterization
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A self-validating system relies on robust analytical methods to confirm identity and purity. The
following are standard protocols for the characterization of this compound.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic
compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule.
The UV detector is selected because the aromatic ring provides strong chromophores for
sensitive detection.

Methodology:

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1
mixture of acetonitrile and water to create a 1 mg/mL stock solution.

 Instrumentation:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return
to initial conditions.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
o Injection Volume: 5 pL.

e Analysis: The purity is determined by the area percentage of the main peak relative to the
total area of all observed peaks. A purity of >96% is common for commercial-grade material.
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Caption: Workflow for HPLC Purity Assessment.

Application in Suzuki-Miyaura Cross-Coupling
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Causality: This compound is designed for carbon-carbon bond formation. The Suzuki-Miyaura
reaction is a robust and versatile method for this transformation. The choice of a palladium
catalyst, a base, and a suitable solvent system is critical for achieving high yields. The base is
required to activate the boronic acid for transmetalation to the palladium center.

Representative Protocol:

e Reaction Setup: To an oven-dried reaction vial, add 4-(Dimethylcarbamoyl)-2-
fluorophenylboronic acid (1.0 equiv), an aryl halide (e.g., 4-bromotoluene, 1.1 equiv), a
palladium catalyst (e.g., Pd(PPhs)4, 3 mol%), and a base (e.g., K2COs, 2.0 equiv).

e Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

o Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for
4-12 hours, monitoring by TLC or LC-MS.

o Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water
and brine, dry over anhydrous Naz2SOa4, and concentrate. Purify the crude product by column
chromatography on silica gel.
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Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
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Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable in a research environment.
o Hazard Identification: May cause skin, eye, and respiratory system irritation.[6]

o Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated
fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant
gloves.[7]

e Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7]

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from
strong oxidizing agents. Recommended storage temperature is between 2-8°C for optimal
long-term stability.[6]

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized building block
with significant potential in modern synthetic chemistry. Its key attributes—a reactive boronic
acid moiety, an acidity-enhancing ortho-fluoro group, and a solubility-modulating
dimethylcarbamoyl group—make it a valuable tool for constructing complex molecular
architectures. Understanding its fundamental physical properties, analytical characterization,
and safe handling procedures, as detailed in this guide, is essential for its successful
application in the discovery and development of novel pharmaceuticals and advanced
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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